molecular formula C15H20O3 B1286704 3-Allyl-4-butoxy-5-methoxybenzaldehyde CAS No. 128139-63-9

3-Allyl-4-butoxy-5-methoxybenzaldehyde

Cat. No.: B1286704
CAS No.: 128139-63-9
M. Wt: 248.32 g/mol
InChI Key: DUUDAGLUGZXHRC-UHFFFAOYSA-N
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Description

3-Allyl-4-butoxy-5-methoxybenzaldehyde (CAS: 128139-63-9) is a benzaldehyde derivative featuring an allyl group at position 3, a butoxy group at position 4, and a methoxy group at position 3. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 272.32 g/mol. The compound is synthesized via alkylation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde using 1-bromobutane and potassium carbonate in dimethylformamide, achieving a high yield of 91% . The butoxy substituent enhances lipophilicity compared to shorter alkoxy chains or hydroxyl groups, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

4-butoxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-6-8-18-15-13(7-5-2)9-12(11-16)10-14(15)17-3/h5,9-11H,2,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDAGLUGZXHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601419
Record name 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128139-63-9
Record name 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde typically involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with butyl bromide in the presence of a base, followed by allylation using allyl bromide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-butoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products:

    Oxidation: 3-Allyl-4-butoxy-5-methoxybenzoic acid.

    Reduction: 3-Allyl-4-butoxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

3-Allyl-4-butoxy-5-methoxybenzaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Aldol Reactions : This compound can undergo aldol condensation reactions, which are crucial for forming carbon-carbon bonds in synthetic organic chemistry.
  • Michael Additions : The allyl group provides nucleophilic character, enabling Michael addition reactions with α,β-unsaturated carbonyl compounds.
  • Electrophilic Aromatic Substitution : The methoxy and butoxy groups enhance the electron density on the aromatic ring, facilitating electrophilic substitutions.

Biological Activities

Research indicates that this compound may exhibit various biological properties, including:

  • Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of various methoxy-substituted benzaldehydes. It was found that compounds with allyl and butoxy substituents exhibited significant radical scavenging activity, suggesting potential applications in food preservation and nutraceuticals .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of substituted benzaldehydes indicated that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in pharmaceutical formulations aimed at treating infections .

Mechanism of Action

The mechanism of action of 3-Allyl-4-butoxy-5-methoxybenzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the aldehyde, allyl, and methoxy groups may allow the compound to form covalent or non-covalent interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Variations in Alkoxy Substituents

Alkoxy groups at position 4 significantly influence physicochemical properties. Key analogs include:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Allyl-4-hydroxy-5-methoxybenzaldehyde Hydroxyl C₁₁H₁₂O₃ 192.21 Higher polarity; used as a precursor for alkylation
3-Allyl-4-ethoxy-5-methoxybenzaldehyde Ethoxy C₁₃H₁₆O₃ 228.26 Intermediate hydrophobicity; shorter chain reduces steric hindrance
3-Allyl-4-butoxy-5-methoxybenzaldehyde Butoxy C₁₅H₂₀O₃ 272.32 Optimal lipophilicity for membrane permeability
3-Allyl-4-propoxy-5-methoxybenzaldehyde Propoxy C₁₄H₁₈O₃ 258.29 Balances solubility and hydrophobicity

Key Findings :

  • Longer alkoxy chains (e.g., butoxy vs. ethoxy) increase molecular weight and logP values, enhancing lipid solubility.
  • The hydroxyl analog () is pivotal in synthesis but lacks the stability of alkoxy derivatives in nonpolar environments.

Halogenated Derivatives

Halogen introduction alters electronic and steric properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 4-Chlorobenzyloxy C₁₈H₁₇ClO₃ 340.78 Enhanced electron-withdrawing effects; potential bioactivity
4-Butoxy-3-chloro-5-methoxybenzaldehyde Chloro (Position 3) C₁₂H₁₅ClO₃ 242.70 Reduced conjugation due to lack of allyl group; altered reactivity
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde 4-Bromobenzyloxy C₁₈H₁₇BrO₃ 361.23 Higher steric bulk; potential in radiopharmaceuticals

Key Findings :

  • Chlorine and bromine substituents increase molecular weight and introduce electron-withdrawing effects, which may deactivate the aromatic ring toward electrophilic substitution .
  • The absence of an allyl group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde () reduces opportunities for further functionalization.

Substituent Branching and Functionalization

Branching in alkoxy chains impacts steric effects:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Allyl-4-isopropoxy-5-methoxybenzaldehyde Isopropoxy C₁₄H₁₈O₃ 258.29 Increased steric hindrance; reduced reactivity
3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde Allyloxy C₁₄H₁₆O₃ 240.27 Dual allyl groups enable polymerization or crosslinking

Key Findings :

  • Allyloxy derivatives () offer unique reactivity for materials science applications.

Biological Activity

3-Allyl-4-butoxy-5-methoxybenzaldehyde (CAS No. 128139-63-9) is an organic compound characterized by its unique molecular structure, which includes an allyl group, a butoxy group, and a methoxy group attached to a benzaldehyde core. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure:

  • Molecular Formula: C15H20O3
  • Key Functional Groups:
    • Aldehyde
    • Methoxy
    • Butoxy
    • Allyl

Synthesis Methods:
The synthesis typically involves:

  • Alkylation : 4-Hydroxy-3-methoxybenzaldehyde is reacted with butyl bromide in the presence of a base.
  • Allylation : The product is then treated with allyl bromide under controlled conditions, often using dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus cereus1850

These results suggest that the compound may disrupt bacterial cell membranes, leading to cell death through mechanisms such as lipid peroxidation .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly:

Inflammatory Marker Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha250150
IL-620090
IL-1β18070

These findings indicate that this compound may modulate immune responses by influencing cytokine production .

The exact mechanism of action for the biological effects of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways and microbial defense mechanisms. The functional groups present in the structure may facilitate these interactions through covalent or non-covalent bonding .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of various derivatives of benzaldehyde compounds, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in a rat model of induced inflammation. The study reported a significant decrease in paw edema and inflammatory cytokine levels when treated with varying doses of the compound over a two-week period .

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